REACTION_CXSMILES
|
Cl[C:2]1[C:3]2[N:4]([C:8]([C:11]3[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=3[F:18])=[N:9][CH:10]=2)[CH:5]=[CH:6][N:7]=1>CO.[Pd]>[F:18][C:12]1[CH:13]=[C:14]([F:17])[CH:15]=[CH:16][C:11]=1[C:8]1[N:4]2[CH2:5][CH2:6][NH:7][CH2:2][C:3]2=[CH:10][N:9]=1
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Name
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8-chloro-3-(2,4-difluorophenyl)imidazo[1,5-a]pyrazine
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Quantity
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200 mg
|
Type
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reactant
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Smiles
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ClC=1C=2N(C=CN1)C(=NC2)C2=C(C=C(C=C2)F)F
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
|
CO
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Name
|
|
Quantity
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75 mg
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
|
WASH
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Details
|
the filter cake washed with methanol (2×10 mL)
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to yield a solid d (175 mgs) that
|
Type
|
CUSTOM
|
Details
|
without further purification
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)F)C1=NC=C2N1CCNC2
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |